A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity
A Technical Guide to 2-Chlorocinnamaldehyde: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise registration history of a Chemical Abstracts Service (CAS) number is proprietary and not publicly available. However, the history of a chemical compound can be inferred from its first synthesis and characterization in scientific literature. This technical guide provides a comprehensive overview of 2-Chlorocinnamaldehyde, a compound with significance in organic synthesis and biochemical research. Due to ambiguity in the common naming, this document addresses both the ortho-substituted isomer (2-chlorocinnamaldehyde) and the alpha-substituted isomer (α-chlorocinnamaldehyde).
This guide details the physicochemical properties of these compounds, provides established experimental protocols for their synthesis, and explores their biological activities, including the inhibition of the enzyme tyrosinase. Visualizations of synthetic workflows and biological pathways are provided to facilitate understanding.
Compound Identification and Physicochemical Properties
The name "2-Chlorocinnamaldehyde" can refer to isomers where the chlorine atom is substituted at different positions. The most common interpretations are substitution on the phenyl ring (ortho, meta, para positions) or on the aldehyde's alpha-carbon. This guide focuses on the ortho- and alpha-isomers due to their prevalence in chemical databases and research.
2-Chlorocinnamaldehyde (ortho-isomer)
This compound features a chlorine atom at the 2-position of the phenyl ring.
| Property | Value |
| CAS Number | 1794-45-2, 138555-57-4 |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol [1] |
| Boiling Point | 286.8°C at 760 mmHg[1] |
| Density | 1.192 g/cm³[1] |
| Flash Point | 133.2°C[1] |
| Refractive Index | 1.591[1] |
α-Chlorocinnamaldehyde
This isomer has a chlorine atom attached to the alpha-carbon of the propenal group.
| Property | Value |
| CAS Number | 18365-42-9[2][3][4] |
| Molecular Formula | C₉H₇ClO[2] |
| Molecular Weight | 166.60 g/mol [2][4] |
| Melting Point | 20-22°C[2] |
| Boiling Point | 107-108°C at 3 mmHg[2] |
| Refractive Index | n20/D 1.64[2] |
| Storage Temperature | 2-8°C[2] |
Historical Context and Synthesis
While direct CAS registration dates are unavailable, the synthesis of related cinnamic acids dates back to the 19th century. The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, the direct precursors to cinnamaldehydes[5]. This established chemistry suggests that chlorinated derivatives were likely first synthesized in the late 19th or early 20th century, leading to their eventual registration by CAS.
Synthesis of 2-Chlorocinnamic Acid (Precursor to 2-Chlorocinnamaldehyde)
Method: Knoevenagel Condensation
This method involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base. It is often favored for its high yields and mild reaction conditions[6].
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol)[6].
-
Catalyst Addition: Add a catalytic amount of pyridine.
-
Reaction: Heat the mixture on a water bath. Carbon dioxide evolution will be observed as the reaction proceeds.
-
Work-up and Isolation: After cooling, treat the reaction mixture with a small volume of cold water and ether to remove unreacted starting materials and pyridine[6].
-
Purification: The crude 2-chlorocinnamic acid can be purified by recrystallization.
Synthesis of α-Chlorocinnamaldehyde
A common approach for the synthesis of α-chlorocinnamaldehyde is the direct chlorination of cinnamaldehyde[1]. Another established route involves olefination reactions, such as a process analogous to the Reformatsky reaction, where benzaldehyde is reacted with ethyl trichloroacetate in the presence of a metal catalyst[1].
Experimental Protocol (General Chlorination):
-
Reactant Mixture: Dissolve trans-cinnamaldehyde in a suitable solvent, such as acetic acid.
-
Chlorination: Introduce chlorine gas (Cl₂) into the solution. The reaction is often influenced by the presence of hydrogen chloride[1].
-
Work-up: After the reaction is complete, the solvent is removed, and the crude product is isolated.
-
Purification: The α-chlorocinnamaldehyde is purified, typically by vacuum distillation or chromatography.
Caption: A generalized workflow for chemical synthesis.
Biological Activity: Tyrosinase Inhibition
Derivatives of chlorocinnamaldehyde have been identified as reversible inhibitors of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway[1][7]. Melanin is the primary pigment responsible for coloration in skin, hair, and eyes, and its overproduction can lead to hyperpigmentation disorders[8][9].
Tyrosinase catalyzes the first two rate-limiting steps of melanogenesis:
-
Monophenolase activity: The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine).
-
Diphenolase activity: The oxidation of L-DOPA to dopaquinone.
Chlorocinnamaldehyde derivatives can interact with amino acid residues in the active site of tyrosinase, inhibiting both monophenolase and diphenolase activities and thereby reducing melanin production[1][7]. This makes them compounds of interest for applications in dermatology and cosmetics.
Caption: Inhibition of the melanin synthesis pathway.
References
- 1. alpha-Chlorocinnamaldehyde | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. a-Chlorocinnamaldehyde 97 18365-42-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
